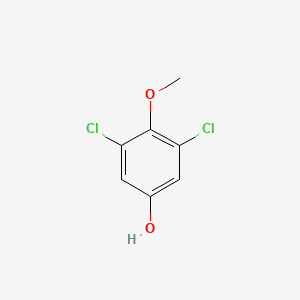

3,5-Dichloro-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXPEKCXBROKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972129 | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56680-68-3 | |

| Record name | Phenol, 3,5-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical manufacturing. This document details a representative synthetic protocol via the electrophilic chlorination of 4-methoxyphenol, explores the mechanistic underpinnings of the reaction, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable chemical entity.

Introduction and Significance

This compound (CAS No. 56680-68-3) is a polysubstituted phenol featuring a unique substitution pattern that makes it an attractive intermediate for organic synthesis.[1] The presence of two chlorine atoms, a hydroxyl group, and a methoxy group on the aromatic ring provides multiple reactive sites for further functionalization. The methoxy group, a common moiety in many natural products and approved pharmaceuticals, can favorably influence ligand-target binding, improve physicochemical properties, and offer desirable metabolic profiles.[2] Consequently, halogenated methoxyphenols serve as key scaffolds in the rational design of novel therapeutic agents and other high-value molecules.

The strategic placement of chlorine atoms ortho to the phenolic hydroxyl group significantly modulates the electronic properties and acidity of the molecule, while also providing handles for cross-coupling reactions. This guide provides the necessary scientific foundation to synthesize and rigorously characterize this compound, ensuring its quality and suitability for downstream applications.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution of the readily available precursor, 4-methoxyphenol (also known as mequinol).

Synthetic Strategy and Mechanism

The synthesis hinges on the chlorination of the 4-methoxyphenol aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both potent activating, ortho-, para-directing groups. Since the para position relative to the hydroxyl group is occupied by the methoxy group, electrophilic attack is directed to the two ortho positions (C3 and C5), which are electronically enriched and sterically accessible.

Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for this representative protocol. It is a convenient and effective source of chlorine for laboratory-scale synthesis, often preferred over gaseous chlorine for its ease of handling.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where SO₂Cl₂, either directly or with the aid of a Lewis acid catalyst (though often not required for highly activated rings), generates an electrophilic chlorine species that attacks the electron-rich phenol ring.

Representative Experimental Protocol

This protocol is a representative method derived from established procedures for the chlorination of activated aromatic compounds.[3]

Materials and Reagents:

-

4-Methoxyphenol (Mequinol, CAS 150-76-5)

-

Sulfuryl chloride (SO₂Cl₂, CAS 7791-25-5)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. A lower temperature is crucial to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Slowly add sulfuryl chloride (2.1 eq) dropwise to the stirred solution over 30-60 minutes. The slight excess of SO₂Cl₂ helps to drive the reaction to completion for dichlorination. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water. Subsequently, transfer the mixture to a separatory funnel.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield this compound as a crystalline solid.

-

Workflow Diagram

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of analogous structures and fundamental spectroscopic principles.[4][5][6]

Physical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₇H₆Cl₂O₂ | Based on atomic composition.[1] |

| Molecular Weight | 193.03 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white crystalline solid | Typical for purified, chlorinated phenolic compounds. |

| Melting Point | Not reported; expected > 57 °C | Chlorination generally increases the melting point relative to the precursor (4-methoxyphenol, m.p. 57 °C).[7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Prediction (400 MHz, CDCl₃):

-

δ ~7.00 ppm (s, 2H): Aromatic protons (H-2, H-6). Due to the symmetrical substitution, these two protons are chemically equivalent and appear as a singlet.

-

δ ~5.5-6.0 ppm (s, 1H, broad): Phenolic proton (-OH). The chemical shift can vary with concentration and solvent; the peak is often broad and exchanges with D₂O.

-

δ ~3.90 ppm (s, 3H): Methoxy protons (-OCH₃). These three equivalent protons appear as a sharp singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Prediction (100 MHz, CDCl₃):

-

δ ~150 ppm: C4 (aromatic C-OCH₃).

-

δ ~145 ppm: C1 (aromatic C-OH).

-

δ ~125 ppm: C2, C6 (aromatic C-H).

-

δ ~120 ppm: C3, C5 (aromatic C-Cl).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

Sources

- 1. angenesci.com [angenesci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 4-Methoxyphenol | 150-76-5 [chemicalbook.com]

physicochemical properties of 3,5-Dichloro-4-methoxyphenol

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-methoxyphenol

Foreword: A Molecule-Centric Approach to Characterization

In the landscape of drug discovery and chemical research, a thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful development is built. For a compound like this compound, its journey from a laboratory curiosity to a potential pharmaceutical intermediate or bioactive agent is dictated by these core characteristics. This guide eschews a simple data-sheet format. Instead, it offers a deeper, mechanistic exploration of why this compound behaves as it does. We will delve into the interplay of its structural features—the electron-donating methoxy group and the electron-withdrawing chlorine atoms—to rationalize its properties and provide field-proven methodologies for their empirical validation. This document is designed for the practicing scientist who requires not just data, but actionable, contextualized insights.

Molecular Identity and Structural Attributes

The starting point for any rigorous chemical investigation is the unambiguous identification of the compound . This compound is a substituted aromatic phenol, a structural class of immense importance in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 56680-68-3 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 193.02 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenol, 3,5-dichloro-4-methoxy- | [1] |

| SMILES | COC1=C(Cl)C=C(O)C=C1Cl | [1] |

| InChI Key | TWXPEKCXBROKDD-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a central benzene ring symmetrically substituted with two chlorine atoms ortho to the hydroxyl group and a methoxy group para to it, is the primary determinant of its chemical personality. This specific arrangement governs its electronic properties, steric profile, and potential for intermolecular interactions.

Physical State and Thermal Properties

While specific, experimentally determined thermal data for this compound is not widely published, we can infer its properties based on related structures and fundamental principles. For context, the parent compound, 4-methoxyphenol, is a white, waxy solid with a melting point of 55-57 °C and a boiling point of 243 °C[4][5].

-

Appearance : Expected to be a crystalline solid at room temperature, likely white to off-white. This is typical for substituted phenols of this molecular weight.

-

Melting Point : The addition of two heavy chlorine atoms significantly increases the molecular weight and potential for dipole-dipole interactions and London dispersion forces compared to 4-methoxyphenol. Therefore, the melting point of this compound is anticipated to be substantially higher than that of 4-methoxyphenol.

-

Boiling Point : Similarly, the boiling point is expected to be elevated relative to 4-methoxyphenol due to the increased molecular mass and polarity.

Protocol: Melting Point Determination (Capillary Method)

The rationale for using the capillary method is its precision and requirement for only a small amount of sample, which is crucial when working with newly synthesized or valuable compounds.

-

Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation : Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol :

-

Use a rapid heating rate (10-15 °C/min) for an initial approximate determination.

-

For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation : Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the sample (clear point). This range provides an indication of purity; pure compounds exhibit a sharp melting range (typically <1 °C).

Solubility Profile: A Tale of Competing Forces

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The solubility of this compound is a balance between the hydrophilic character of the phenolic hydroxyl group and the lipophilic character of the dichlorinated benzene ring.

-

Aqueous Solubility : The hydroxyl group can engage in hydrogen bonding with water. However, the large, nonpolar surface area created by the benzene ring and the two chlorine atoms is expected to make its aqueous solubility low.

-

Organic Solvent Solubility : The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, where both polar and nonpolar interactions can be accommodated[6]. It should also show solubility in less polar solvents like dichloromethane and benzene.

Workflow: Solubility Determination

This workflow outlines the standard shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Sources

- 1. angenesci.com [angenesci.com]

- 2. 56680-68-3|this compound|BLD Pharm [bldpharm.com]

- 3. 3,5-Dichloro-2-methoxyphenol | C7H6Cl2O2 | CID 92353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

- 5. 4-Methoxyphenol ReagentPlus�, 99 150-76-5 [sigmaaldrich.com]

- 6. 4-Methoxyphenol | 150-76-5 [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dichloro-4-methoxyphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxyphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methoxy group, suggests intriguing electronic and biological properties that warrant further investigation. The presence of chlorine atoms can significantly alter the acidity of the phenolic proton and the reactivity of the aromatic ring, while the methoxy group can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a plausible synthetic route, physicochemical properties, and a discussion of its potential biological activities based on related compounds.

Core Identifiers and Chemical Structure

The definitive identification of this compound is crucial for any research or development endeavor. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| CAS Number | 56680-68-3[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₆Cl₂O₂[1] |

| Molecular Weight | 193.03 g/mol [1] |

| InChI | InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3[1] |

| InChI Key | TWXPEKCXBROKDD-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(Cl)C=C(O)C=C1Cl[1] |

The structure of this compound is a benzene ring with a hydroxyl group at position 1, a methoxy group at position 4, and chlorine atoms at positions 3 and 5.

Caption: Chemical structure of this compound.

Synthesis Methodology: A Plausible Approach via Direct Chlorination

A relevant precedent for this type of reaction is the chlorination of 4-methoxybenzoyl chloride, which can be achieved at elevated temperatures without a catalyst.[2] This suggests that direct chlorination of 4-methoxyphenol is a feasible synthetic strategy.

Proposed Experimental Protocol: Direct Chlorination of 4-Methoxyphenol

This protocol is a proposed methodology based on general knowledge of chlorination reactions and should be optimized and validated under appropriate laboratory safety protocols.

Materials:

-

4-Methoxyphenol (starting material)

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))

-

Anhydrous, non-polar solvent (e.g., dichloromethane (DCM) or carbon tetrachloride (CCl₄))

-

A weak base for neutralization (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, dropping funnel, and magnetic stirrer.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxyphenol in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Chlorination: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Causality in Experimental Choices:

-

The choice of a non-polar solvent is to ensure the solubility of the starting material and to facilitate the electrophilic substitution reaction.

-

The dropwise addition of the chlorinating agent at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products.

-

The use of a slight excess of the chlorinating agent is to ensure the complete dichlorination of the aromatic ring.

-

The final purification step is essential to remove any unreacted starting material, mono-chlorinated byproducts, and other impurities.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound, primarily sourced from chemical supplier databases. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimental studies and should be used as a guide.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Potential Applications in Drug Development and Research

While no specific biological activities or drug development applications have been reported for this compound, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

-

Antimicrobial and Antifungal Activity: Phenolic compounds and their halogenated derivatives are known to possess antimicrobial and antifungal properties. The introduction of chlorine atoms can enhance this activity. Further investigation into the efficacy of this compound against various bacterial and fungal strains could be a promising research avenue.

-

Antioxidant and Radical-Scavenging Activity: Methoxyphenols are known for their antioxidant and radical-scavenging properties.[4][5] The electronic effects of the chlorine substituents could modulate this activity, potentially leading to a more potent or selective antioxidant.

-

Enzyme Inhibition: The substituted phenol ring could serve as a scaffold for the design of enzyme inhibitors. The specific substitution pattern may allow for targeted interactions with the active sites of various enzymes implicated in disease.

-

Cytotoxicity and Anticancer Research: Halogenated phenolic compounds have been studied for their potential cytotoxic effects.[6] The cytotoxicity of this compound against various cancer cell lines could be explored. It is worth noting that the parent compound, 4-methoxyphenol, has been associated with carcinogenicity in animal studies, which warrants careful consideration in any potential therapeutic application.[7]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information for the parent compound, 4-methoxyphenol, and related chlorinated phenols should be considered.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Identification (inferred from related compounds):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The long-term toxicological properties have not been fully investigated.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its synthesis, properties, and biological activity are currently limited in the public scientific literature, this guide provides a foundational understanding based on available information and logical scientific inference. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The potential for this molecule in areas such as medicinal chemistry and materials science warrants further investigation to fully elucidate its properties and applications. As with any chemical compound where comprehensive data is lacking, all handling and experimental work should be conducted with a high degree of caution and adherence to safety protocols.

References

- Fujisawa, S., et al. (2005). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research, 25(2A), 929-935.

- Thermo Fisher Scientific. (2009).

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 275-281.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- PubChem. (n.d.). 3,5-Dichloro-2-methoxyphenol.

- Labadie, P., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).

- ChemicalBook. (2023). 4-Methoxyphenol synthesis.

- Shibata, M. A., et al. (1995). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. International Journal of Cancer, 63(5), 695-699.

- NIST. (n.d.). Phenol, 3,5-dichloro-.

- Angene Chemical. (n.d.). Phenol, 3,5-dichloro-4-methoxy- (CAS# 56680-68-3).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Synthesis of compound 3 from 3,5-dimethoxyphenol (1)

- VWR. (2020).

- Kamadatu, L., & Santoso, M. (2014). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Cancer Chemoprevention, 5(2), 527-531.

- Fisher Scientific. (2009).

- NIST. (n.d.). Phenol, 3,5-dichloro- IR Spectrum.

- PubChem. (n.d.). 4-Methoxyphenol.

- Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.

- Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol.

- Google Patents. (1982).

- Occupational Safety and Health Administr

- Apollo Scientific. (n.d.).

- MDPI. (2018).

- National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenol, 4-methoxy-: Human health tier II assessment.

- designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol.

- SIELC Technologies. (n.d.). 4-Methoxyphenol.

- Carl Roth. (n.d.).

- Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?.

- INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL.

- YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.

- ChemicalBook. (n.d.). 4-Methoxyphenol.

- National Center for Biotechnology Information. (2023).

- National Center for Biotechnology Information. (2011). 3,5-Dichloro-3',4'-dimethoxybiphenyl.

-

ResearchGate. (n.d.). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.

Sources

- 1. angenesci.com [angenesci.com]

- 2. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 3. 3,5-Dichloro-2-methoxyphenol | C7H6Cl2O2 | CID 92353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of chlorinated methoxyphenols

An In-depth Technical Guide to the Biological Activity of Chlorinated Methoxyphenols

Foreword for the Researcher

Chlorinated methoxyphenols represent a fascinating and complex class of compounds. On one hand, they are recognized as persistent environmental toxicants, emerging from industrial processes and the degradation of other xenobiotics. Their impact on biological systems is a critical area of study in toxicology and environmental science. On the other hand, the underlying methoxyphenol scaffold is present in numerous natural products with beneficial biological activities, including antioxidant and anti-inflammatory properties. This duality makes the study of their chlorinated derivatives particularly compelling. The addition of chlorine atoms to the methoxyphenol backbone drastically alters the molecule's electronic properties, lipophilicity, and steric profile, leading to profound changes in its biological effects. This guide is structured to provide a comprehensive overview, from the fundamental mechanisms of toxicity to the standardized protocols used to assess their activity, empowering researchers to navigate this intricate field with both foundational knowledge and practical tools.

The Chemical Identity and Environmental Significance of Chlorinated Methoxyphenols

Chlorinated methoxyphenols are aromatic compounds characterized by a benzene ring substituted with at least one hydroxyl (-OH) group, one methoxy (-OCH₃) group, and one or more chlorine (-Cl) atoms. They are structurally related to chlorophenols and methoxyphenols (like guaiacol and syringol).

Their prevalence in the environment is largely anthropogenic. Key sources include:

-

Pulp and Paper Industry: The chlorine bleaching of wood pulp, which contains lignin (a polymer rich in methoxyphenol subunits), is a major source of chlorinated methoxyphenols such as chloroguaiacols and chlorosyringols.[1][2]

-

Water Disinfection: The chlorination of drinking water containing natural phenolic compounds can lead to the formation of various chlorinated phenols and their derivatives.[1][3]

-

Degradation of Pesticides: They can be formed from the environmental breakdown of more complex chlorinated pesticides and herbicides.[1][4][5]

Due to their chemical stability, these compounds are persistent in the environment and can bioaccumulate in living organisms, posing a potential risk to both ecosystem and human health.[1][4] Their presence has been detected in drinking water, soil, and industrial effluents.[1][2][4]

Core Mechanisms of Biological Activity: A Toxicological Perspective

The is predominantly toxicological. The degree of toxicity is closely linked to the number and position of chlorine substituents on the aromatic ring, with toxicity generally increasing with greater chlorination.[4][6][7]

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for higher chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria.[6][7] These lipophilic compounds can insert into the inner mitochondrial membrane, disrupting the proton gradient that is essential for ATP synthesis. By shuttling protons across the membrane, they dissipate the electrochemical potential, causing the cell to increase its oxygen consumption in a futile attempt to restore the gradient. This leads to energy depletion (reduced ATP production) and increased heat generation, ultimately compromising cellular function and viability. The phenate ion is suggested to be the active species in this process.[6]

Induction of Oxidative Stress

Chlorinated phenols and their metabolites are potent inducers of oxidative stress.[8] This occurs through several pathways:

-

Generation of Reactive Oxygen Species (ROS): The metabolism of these compounds, particularly by cytochrome P450 enzymes, can produce reactive intermediates and ROS such as superoxide anions and hydroxyl radicals.[4]

-

Lipid Peroxidation: The generated ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This damages membrane integrity, leading to altered fluidity, inactivation of membrane-bound enzymes, and eventual cell lysis.[8]

-

Oxidative DNA Damage: ROS can directly damage DNA, causing single and double-strand breaks or modifications to DNA bases (e.g., formation of 8-oxo-2'-deoxyguanosine), which can lead to mutations and contribute to carcinogenicity.[4][8]

Caption: Oxidative stress pathway induced by chlorinated methoxyphenols.

Genotoxicity, Mutagenicity, and Carcinogenicity

Resulting from their ability to cause oxidative DNA damage, many chlorinated phenols are considered genotoxic and mutagenic.[1][4][5] Chronic exposure has been linked to carcinogenic activity in animal studies.[4][5] While the parent compounds may not always be potent mutagens, their metabolic activation can lead to the formation of reactive quinones and semiquinones that readily bind to and damage DNA and other cellular macromolecules.[4]

Enzyme Inhibition and Endocrine Disruption

The methoxyphenol scaffold is known to interact with various enzymes. While chlorination primarily enhances toxicity, these derivatives can still exhibit inhibitory activities. For instance, non-chlorinated methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammation.[9] Chlorination can alter this activity, potentially leading to off-target enzyme inhibition that contributes to toxicity.

Furthermore, many halogenated phenolic compounds are recognized as endocrine disruptors, capable of interfering with the synthesis, transport, and action of hormones, which can lead to reproductive and developmental toxicities.[8]

The Contrasting Bioactivity of the Methoxyphenol Scaffold

While chlorination imparts significant toxicity, it is crucial to understand the inherent biological activities of the parent methoxyphenol structure, which are often beneficial. Compounds like eugenol, ferulic acid, and curcumin, which contain the 2-methoxyphenol moiety, are well-known for their antioxidant and anti-inflammatory properties.[10][11][12]

-

Antioxidant and Radical-Scavenging Activity: The phenolic hydroxyl group is a key functional group for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.[12][13] The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance.

-

Anti-inflammatory Effects: Many 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11]

This contrast highlights a critical concept in medicinal chemistry and toxicology: small structural modifications, such as the addition of chlorine atoms, can dramatically shift the biological profile of a molecule from potentially therapeutic to predominantly toxic.

Standardized Protocols for Assessing Biological Activity

To evaluate the biological impact of chlorinated methoxyphenols, a series of standardized in vitro assays are essential. These protocols provide a reproducible framework for quantifying cytotoxicity, antioxidant potential, and other key effects.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., human liver carcinoma HepG2 or murine macrophage RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the chlorinated methoxyphenol in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be non-toxic (typically ≤0.5%).

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color, which turns yellow upon reduction by an antioxidant.

Methodology:

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution. For the control, use 50 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Data Presentation and Structure-Activity Relationships

Systematic evaluation of a series of chlorinated methoxyphenols allows for the development of Structure-Activity Relationships (SAR). This analysis provides critical insights into how molecular features influence biological activity.

Key SAR Observations:

-

Effect of Chlorination: As a general rule, increasing the number of chlorine atoms on the phenol ring increases lipophilicity and toxic potential.[6][7] For example, tetrachlorophenol is significantly more toxic than dichlorophenol.[7]

-

Position of Substituents: The specific placement of chlorine and methoxy groups influences steric hindrance and electronic effects, which can fine-tune the molecule's ability to interact with biological targets like mitochondrial membranes or enzyme active sites.

Caption: Relationship between chemical structure and biological activity.

Quantitative Data Summary

The following table structure should be used to summarize and compare experimental data from a series of compounds.

| Compound ID | Structure (Substituents) | Cytotoxicity IC₅₀ (µM) [Cell Line] | DPPH Scavenging (%) [Concentration] |

| Cmpd 1 | 4-chloro-2-methoxyphenol | Experimental Value | Experimental Value |

| Cmpd 2 | 2,4-dichloro-6-methoxyphenol | Experimental Value | Experimental Value |

| Cmpd 3 | 2,4,5-trichloro-guaiacol | Experimental Value | Experimental Value |

| Control | Eugenol | Experimental Value | Experimental Value |

Conclusion and Future Research Directions

Chlorinated methoxyphenols are environmentally significant compounds whose biological activities are dominated by toxicological effects, primarily driven by the uncoupling of oxidative phosphorylation and the induction of severe oxidative stress. The degree of chlorination is a key determinant of their potency. While the parent methoxyphenol scaffold can exhibit beneficial antioxidant and anti-inflammatory properties, the addition of chlorine atoms fundamentally shifts this profile towards toxicity.

For researchers in drug development and toxicology, this class of compounds serves as a stark reminder of the power of halogenation to modulate biological activity. Future research should focus on:

-

Metabolic Profiling: Identifying the specific metabolites of various chlorinated methoxyphenols to better understand the mechanisms of bioactivation and detoxification.

-

In Vivo Studies: Moving beyond in vitro assays to understand the toxicokinetics and systemic effects of these compounds in whole-organism models.

-

Mixture Toxicology: Assessing the combined toxic effects of the complex mixtures of these compounds as they are found in the environment, which may be synergistic.

-

Bioremediation: Developing and optimizing microbial or enzymatic systems for the effective degradation of these persistent pollutants.[14]

A thorough understanding of the structure-activity relationships governing the biological effects of chlorinated methoxyphenols is paramount for accurate environmental risk assessment and for guiding the design of safer industrial chemicals.

References

- Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo.

- Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

- Saleh, M. A., Clark, S., El-Ghorab, A., & Ramadan, M. F. (2021). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of the Mexican Chemical Society, 65(2).

- Saleh, M., Clark, S., El-Ghorab, A., & Ramadan, M. (2021). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of the Mexican Chemical Society, 65, 203-214.

- Olaniran, A. O., Mote, C. M., & Hiralal, L. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal.

- Satoh, K., Sakagami, H., & Fujisawa, S. (2009). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 14(11), 4478–4486.

- Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.

- Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.

- Olson, K. R. (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 7e. AccessMedicine.

- Ge, J., Li, Y., Liu, C., & Zhang, L. (2019). The toxic effects of chlorophenols and associated mechanisms in fish.

- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 8(9), 652–659.

- Unnikrishnan, M. K., Rao, M. N. A., & Ram, H. N. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Journal of Pharmaceutical Sciences, 5(1), 11.

- Michałowicz, J. (2005). The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland. Polish Journal of Environmental Studies, 14(3), 327–333.

- Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508–520.

- Michałowicz, J. (2005). The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland. Polish Journal of Environmental Studies, 14(3).

- Leavitt, A., & de la Cruz, A. L. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(21), 12695–12702.

- Cho, Y. M., Kim, J. H., & Lee, J. Y. (2013). Effective biochemical decomposition of chlorinated aromatic hydrocarbons with a biocatalyst immobilized on a natural enzyme support. Bioresource Technology, 133, 623–627.

Sources

- 1. pjoes.com [pjoes.com]

- 2. The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland [pjoes.com]

- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 14. Effective biochemical decomposition of chlorinated aromatic hydrocarbons with a biocatalyst immobilized on a natural enzyme support - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of Dichlorophenol Isomers

Foreword: Navigating the Complexities of Dichlorophenol Isomers

To the researchers, scientists, and drug development professionals who grapple with the nuances of substituted phenols, this guide offers a deep dive into the reactivity and stability of the six dichlorophenol (DCP) isomers. These compounds, while structurally similar, exhibit a fascinating and often challenging divergence in their chemical behavior. An intimate understanding of these differences is not merely academic; it is paramount for applications ranging from synthetic chemistry and catalyst development to environmental remediation and the prediction of metabolic pathways.

This document eschews a rigid, templated approach. Instead, it is structured to build a foundational understanding of the physicochemical properties of DCP isomers and progressively layer on the principles that govern their reactivity and stability. We will dissect the intricate interplay of electronic and steric effects, explore comparative reactivity in key chemical transformations, and provide actionable protocols for the empirical assessment of these properties. Every claim is substantiated with authoritative references, ensuring that this guide serves as a trustworthy and field-proven resource in your laboratory and research endeavors.

Structural and Physicochemical Landscape of Dichlorophenol Isomers

The six constitutional isomers of dichlorophenol—2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP—share the same molecular formula (C₆H₄Cl₂O) but differ in the substitution pattern of the chlorine atoms on the phenol ring. This seemingly subtle variation gives rise to a significant range of physicochemical properties that are the bedrock of their differential reactivity and stability.

Isomer Identification and Key Physicochemical Properties

A comprehensive understanding of each isomer's fundamental properties is the first step in predicting its behavior. The table below summarizes key physicochemical data for the six dichlorophenol isomers.

| Isomer | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| 2,3-Dichlorophenol | 576-24-9 | 163.00 | 57-58 | 219 | 7.70 | 2.80 |

| 2,4-Dichlorophenol | 120-83-2 | 163.00 | 43-45 | 210 | 7.89 | 3.06 |

| 2,5-Dichlorophenol | 583-78-8 | 163.00 | 58-60 | 211 | 7.51 | 3.06 |

| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 66-68 | 220 | 6.79 | 2.75 |

| 3,4-Dichlorophenol | 95-77-2 | 163.00 | 65-68 | 253 | 8.63 | 3.33 |

| 3,5-Dichlorophenol | 591-35-5 | 163.00 | 68-70 | 233 | 8.18 | 3.48 |

Data compiled from various sources, including PubChem.

The Heart of Reactivity: Electronic and Steric Effects

The reactivity of the dichlorophenol isomers is a direct consequence of the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine atoms (-Cl). This dynamic dictates the electron density of the aromatic ring and the acidity of the phenolic proton.

Inductive and Resonance Effects: A Delicate Balance

The hydroxyl group is an activating, ortho, para-directing group due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. Conversely, the chlorine atoms are deactivating, ortho, para-directing groups. Their -I (inductive) effect withdraws electron density from the ring, while their +R effect is weaker than that of the hydroxyl group.

The positions of the chlorine atoms relative to the hydroxyl group and to each other determine the net electronic effect at each carbon atom of the ring, thereby influencing the susceptibility of the molecule to electrophilic attack and the stability of the corresponding phenoxide anion.

Acidity (pKa): A Window into Reactivity

The acidity of the dichlorophenol isomers, quantified by their pKa values, is a powerful indicator of their reactivity. A lower pKa signifies a more acidic phenol, which in turn suggests a more stabilized phenoxide anion. This stabilization is influenced by:

-

Inductive Effect: Chlorine atoms closer to the hydroxyl group exert a stronger electron-withdrawing inductive effect, stabilizing the negative charge of the phenoxide ion and thus increasing acidity (lowering pKa). This is particularly evident in the ortho-substituted isomers.

-

Intramolecular Hydrogen Bonding: In ortho-chlorinated phenols, intramolecular hydrogen bonding can occur between the hydroxyl group and the adjacent chlorine atom. This interaction stabilizes the neutral phenol, making it less acidic (higher pKa) than might be expected based on inductive effects alone. However, the electron-withdrawing effect of the ortho-chlorine on the phenoxide anion is a dominant factor, generally leading to increased acidity compared to meta and para isomers. For instance, 2,6-dichlorophenol is the most acidic isomer, indicating that the inductive effects of two ortho-chlorines significantly outweigh any stabilizing hydrogen bonding in the neutral molecule.

Figure 1: A conceptual diagram illustrating the interplay of electronic and steric effects on the reactivity, acidity, and stability of dichlorophenol isomers.

Comparative Reactivity in Key Chemical Transformations

Predicting the outcome of a chemical reaction involving a dichlorophenol isomer requires a nuanced understanding of how its unique electronic and steric profile will influence the reaction pathway. Below, we explore the comparative reactivity of the six isomers in several key reaction classes.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating and ortho, para-directing group. The chlorine atoms, while deactivating, are also ortho, para-directing. The ultimate position of substitution is determined by the combined directing effects and the steric hindrance at potential reaction sites.

-

General Reactivity Trend: The overall reactivity in EAS is expected to decrease with increasing chlorine substitution due to the deactivating nature of chlorine.

-

Isomer-Specific Reactivity:

-

2,4-Dichlorophenol: The hydroxyl group strongly activates the C6 and C2 positions. The chlorine at C4 directs to C2 and C6, and the chlorine at C2 directs to C4 and C6. The C6 position is therefore highly activated and the primary site of electrophilic attack.

-

2,6-Dichlorophenol: Both ortho positions are blocked by chlorine atoms. The hydroxyl group directs to the para position (C4), making it the most likely site for substitution, although the overall reactivity is diminished by the two electron-withdrawing chlorine atoms.

-

3,5-Dichlorophenol: The hydroxyl group directs to the C2, C4, and C6 positions. The meta chlorine atoms deactivate these positions less than they would ortho or para positions. Therefore, substitution is expected at the ortho and para positions relative to the hydroxyl group.

-

Oxidation Reactions

The susceptibility of dichlorophenol isomers to oxidation is critical in the context of their environmental fate and degradation.

A comparative study on the ozonation kinetics of the six dichlorophenol isomers revealed significant differences in their reactivity. The overall reaction is second-order, and the rate is highly pH-dependent. The ozonation rate of 2,6-DCP is the fastest, while that of 3,4-DCP is the slowest under identical conditions. The activation energies for these reactions range from 46.5 to 55.3 kJ/mol.

| Isomer | Relative Ozonation Rate |

| 2,6-Dichlorophenol | Fastest |

| 2,5-Dichlorophenol | Intermediate |

| 2,4-Dichlorophenol | Intermediate |

| 2,3-Dichlorophenol | Intermediate |

| 3,5-Dichlorophenol | Intermediate |

| 3,4-Dichlorophenol | Slowest |

This trend is based on the findings that the ozonation rate of 2,6-DCP is the fastest and that of 3,4-DCP is the slowest.

Stability of Dichlorophenol Isomers

The stability of dichlorophenol isomers is a critical consideration in their handling, storage, and persistence in the environment. Stability can be assessed under various conditions, including thermal and photochemical stress.

Thermal Stability

Photochemical Stability

The photochemical stability of dichlorophenols is of significant environmental concern, as these compounds can be degraded in the presence of light. The degradation can proceed through direct photolysis or be mediated by photosensitizers. The quantum yield of photodegradation is a key parameter for assessing photochemical stability. The rate of photodegradation is influenced by the electronic properties of the isomers and the presence of other substances in the medium.

Experimental Protocols for Reactivity and Stability Assessment

The following protocols provide a framework for the experimental evaluation of the reactivity and stability of dichlorophenol isomers. These are intended as starting points and should be optimized for specific research objectives.

Protocol for Determining Oxidation Kinetics by Ozonation

Objective: To determine the second-order rate constant for the reaction of a dichlorophenol isomer with ozone.

Methodology:

-

Solution Preparation: Prepare a stock solution of the dichlorophenol isomer in a suitable solvent (e.g., ultrapure water). Prepare a series of buffered solutions at the desired pH.

-

Ozone Generation: Generate a continuous stream of ozone gas using an ozone generator. Bubble the ozone through the buffered solution until a stable dissolved ozone concentration is achieved.

-

Reaction Initiation: Inject a known volume of the dichlorophenol stock solution into the ozone-saturated buffer solution with vigorous stirring to initiate the reaction.

-

Sample Analysis: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., with sodium thiosulfate). Analyze the concentration of the dichlorophenol isomer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the dichlorophenol isomer as a function of time. Determine the initial reaction rate and use it to calculate the second-order rate constant.

Figure 2: A simplified workflow for determining the ozonation kinetics of dichlorophenol isomers.

Protocol for Assessing Photochemical Stability

Objective: To determine the photodegradation quantum yield of a dichlorophenol isomer.

Methodology:

-

Solution Preparation: Prepare a solution of the dichlorophenol isomer of known concentration in a photochemically inert solvent (e.g., acetonitrile or water).

-

Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.

-

Irradiation: Irradiate the dichlorophenol solution in a quartz cuvette or photoreactor using a light source with a known spectral output (e.g., a mercury lamp with appropriate filters).

-

Sample Analysis: At regular time intervals, measure the concentration of the dichlorophenol isomer using UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the decrease in dichlorophenol concentration over time. From the initial rate of degradation and the measured photon flux, calculate the photodegradation quantum yield.

Conclusion and Future Directions

The reactivity and stability of the six dichlorophenol isomers are governed by a complex interplay of electronic and steric factors. While general trends can be predicted based on fundamental principles of organic chemistry, precise, comparative experimental data is crucial for accurate modeling and application. This guide has synthesized the available data and theoretical understanding to provide a comprehensive overview for researchers.

Future research should focus on generating more direct comparative data for a wider range of reactions, particularly for electrophilic aromatic substitution and various oxidative degradation pathways. Furthermore, detailed mechanistic studies, aided by computational chemistry, will continue to unravel the subtle yet significant differences that make each dichlorophenol isomer a unique chemical entity.

References

A comprehensive list of hyperlinked references will be provided here, citing all sources for data and mechanistic claims.

The Enduring Utility of Halogenated Phenols: An In-Depth Technical Guide to Industrial Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the significant and varied industrial applications of halogenated phenols. Moving beyond a simple catalog of uses, this document delves into the fundamental chemical principles that underpin their utility, offering insights into the causality behind their selection for specific applications and providing detailed methodologies for their synthesis and analysis.

Introduction: The Versatile Chemistry of Halogenated Phenols

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens to the phenolic structure dramatically alters its physicochemical properties, including acidity, lipophilicity, and reactivity. This tailored functionality is the cornerstone of their widespread industrial importance. This guide will explore the core applications of these versatile compounds, focusing on their roles as flame retardants, disinfectants and biocides, wood preservatives, and as pivotal intermediates in chemical synthesis.

Flame Retardants: Quenching the Fire

The most significant application of halogenated phenols in terms of production volume is in the field of flame retardants. Tetrabromobisphenol A (TBBPA) stands as the most produced brominated flame retardant globally, integral to the fire safety of countless consumer and industrial products.[1]

Mechanism of Action: A Radical Intervention

Halogenated flame retardants primarily function in the gas phase of a fire. The intense heat of a fire causes the polymer matrix containing the halogenated phenol to decompose, releasing halogen radicals (e.g., Br• or Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. By converting these highly reactive species into less reactive molecules (HBr or HCl), the flame's energy is diminished, slowing or even extinguishing the fire.[2][3][4][5]

Caption: Mechanism of Halogenated Flame Retardants.

Key Compound: Tetrabromobisphenol A (TBBPA)

TBBPA is a cornerstone of fire safety in the electronics industry, used in over 95% of FR-4 printed circuit boards.[1][6] It can be used as a reactive flame retardant, where it is chemically bound into the polymer backbone of epoxy and polycarbonate resins, or as an additive flame retardant, where it is physically mixed with the polymer, often in acrylonitrile butadiene styrene (ABS) plastics.[1][7][8]

| Property | Value |

| Chemical Formula | C₁₅H₁₂Br₄O₂ |

| Molar Mass | 543.87 g/mol |

| Melting Point | 179-181 °C |

| Appearance | White to off-white powder |

| Data sourced from multiple chemical suppliers. |

Disinfectants and Biocides: Controlling Microbial Growth

The antimicrobial properties of phenols are significantly enhanced by halogenation. Halogenated phenols are broad-spectrum biocides effective against bacteria, fungi, and viruses.

Mechanism of Action: A Multi-pronged Attack

The primary mechanism of action of phenolic disinfectants is the disruption of microbial cell membranes. Their lipophilic nature allows them to penetrate the lipid-rich cell membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately leading to cell death.[9][10] Additionally, they can denature essential enzymes and other proteins within the cell.[11][12]

Notable Compounds and Their Applications

-

Ortho-benzyl-para-chlorophenol (OBPCP): A widely used germicide in disinfectant solutions for households and hospitals.[13][14] It is effective against a broad range of microorganisms, including Mycobacterium tuberculosis.[13]

-

2,4,6-Trichlorophenol (TCP): Historically used as an antiseptic, fungicide, and bactericide.[15][16][17] Its use has declined due to concerns about the formation of dioxins during its manufacturing process.[15]

-

Chloroxylenol (PCMX): A halogen-substituted phenolic disinfectant widely used in antiseptic soaps and household disinfectants.[18]

Wood Preservation: Extending the Lifespan of Timber

Halogenated phenols have a long history of use as heavy-duty wood preservatives, protecting against fungal decay and insect attack.

Mechanism of Action: Potent Toxicity to Wood-Destroying Organisms

The efficacy of halogenated phenols as wood preservatives stems from their toxicity to a wide range of fungi and insects that degrade wood. They disrupt cellular processes in these organisms, similar to their action as general biocides.

Key Compound: Pentachlorophenol (PCP)

Pentachlorophenol (PCP) has been a primary industrial wood preservative since the 1930s, used extensively for treating utility poles, railroad ties, and cross arms.[19][20][21][22] It is typically dissolved in an oil-based carrier and applied using a pressure treatment process to ensure deep penetration into the wood.[1][13][15][23][24] The use of PCP is now restricted in many regions due to its toxicity and persistence in the environment.[19][20]

Chemical Synthesis: Building Blocks for Diverse Molecules

Halogenated phenols are valuable intermediates in the synthesis of a wide array of more complex chemicals. The halogen and hydroxyl groups provide reactive sites for further chemical modification.

Applications as Intermediates

-

Pharmaceuticals: The halogenated phenol moiety is a common structural feature in many pharmaceutical compounds, where it can influence binding affinity to biological targets and metabolic stability.[11][23]

-

Agrochemicals: They are precursors in the manufacture of herbicides and pesticides.[11][25] For example, chlorinated phenols are used in the synthesis of phenoxy herbicides.

-

Dyes: Halogenated phenols are used in the production of certain types of dyes.[25]

Experimental Protocols

Synthesis of Tetrabromobisphenol A (TBBPA)

This protocol is adapted from a patented industrial process and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Bisphenol A

-

Dichloroethane (DCE)

-

49% Hydrogen peroxide

-

Bromine

-

Heterogeneous catalyst (e.g., layered double hydroxides exchanged with tungstate)

-

2-liter round-bottom flask with a stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Separating funnel

Procedure:

-

In a 2-liter round-bottom flask, combine 100 g of bisphenol A, 600 ml of dichloroethane, 75 mg of the catalyst, and 20 ml of water.

-

While stirring vigorously, add 66.58 g of 49% hydrogen peroxide to the mixture.

-

Using a pressure-equalizing dropping funnel, add 147.7 g of bromine continuously over a period of 8-10 minutes. The addition should be controlled to prevent the escape of bromine vapors from the reflux condenser.

-

Continue stirring the reaction mixture at the same temperature for 30 minutes after the bromine addition is complete.

-

Transfer the reaction mixture to a separating funnel and allow the layers to separate at 60-65°C.

-

Separate the organic layer, which contains the TBBPA product.

-

The product can be further purified by crystallization from the organic solvent.

This protocol is based on the process described in US Patent 6,245,950 B1.[7]

Wood Preservation with Pentachlorophenol (PCP) - Pressure Treatment

This is a generalized overview of an industrial process.

Equipment:

-

Pressure treatment cylinder

-

Mixing tank

-

Vacuum pump

-

Wood to be treated (e.g., utility poles)

-

Pentachlorophenol (PCP)

-

Petroleum oil carrier

Procedure:

-

Preparation of Treating Solution: Solid blocks of PCP are dissolved in heated petroleum oil in a mixing tank to achieve the desired working concentration (typically 5-9%).[15]

-

Wood Conditioning: The moisture content of the wood is reduced by air seasoning, kiln drying, or in-cylinder processes like steaming and vacuum.[15]

-

Pressure Treatment: a. The conditioned wood is placed in the pressure treatment cylinder. b. The cylinder is filled with the PCP-oil solution. c. Pressure is applied to the cylinder to force the preservative deep into the wood structure. Treatment parameters (pressure, temperature, duration) vary depending on the wood species and product.[1]

-

Post-Treatment: a. After the pressure cycle, the excess preservative is drained from the cylinder. b. A final vacuum is applied to remove excess preservative from the wood surface, minimizing "bleeding" of the chemical.[15]

Caption: Workflow for Wood Preservation with PCP.

Analysis of Halogenated Phenols by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure based on established EPA methods.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Appropriate capillary column (e.g., TG-5SilMS)

Procedure:

-

Sample Preparation:

-

For water samples, extract the phenols using a solid-phase extraction (SPE) cartridge. Elute the trapped phenols with a suitable solvent like methylene chloride.

-

For wood samples, extract a known weight of wood shavings with a solvent such as acetonitrile containing an internal standard.[16]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

-

Chromatographic Separation: The different halogenated phenols are separated based on their boiling points and interactions with the stationary phase of the capillary column as they pass through the heated GC oven.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.

This protocol is a generalized summary based on principles from EPA Method 528 and other analytical literature.[17][19][22][25]

Conclusion

Halogenated phenols, despite facing scrutiny due to the environmental and health concerns associated with some of their members, remain compounds of significant industrial value. Their tailored chemical properties make them highly effective in critical applications such as fire safety, disinfection, and material preservation. The future of halogenated phenols will likely involve the development of new compounds with improved environmental profiles and the implementation of stricter control measures for existing substances to mitigate potential risks. For researchers and scientists, a thorough understanding of their chemistry, mechanisms of action, and analytical methodologies is essential for both their responsible application and the innovation of safer and more sustainable alternatives.

References

- Process for the preparation of tetrabromobisphenol-A. (n.d.). Google Patents.

-

Pentachlorophenol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wood preservation facilities, pentachlorophenol pressure: chapter E-5 - Canada.ca. (2017, September 10). Retrieved January 21, 2026, from [Link]

-

Pentachlorophenol | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]

-

How do flame retardants work? (n.d.). Retrieved January 21, 2026, from [Link]

-

Evaluate the usefulness of halogens and phenolic derivatives as disinfectants and/or antiseptics. | Homework.Study.com. (n.d.). Retrieved January 21, 2026, from [Link]

- Process for the preparation of tetrabromobisphenol A. (n.d.). Google Patents.

-

Exploration of management options Pentachlorophenol (PCP) - UNECE. (2010, March 22). Retrieved January 21, 2026, from [Link]

-

Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]

-

PENTACHLOROPHENOL PRESSURETREATED WOOD. (n.d.). Retrieved January 21, 2026, from [Link]

- The method of synthesis pentachlorophenol. (n.d.). Google Patents.

-

Tetrabromobisphenol A - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). MSD Veterinary Manual. Retrieved January 21, 2026, from [Link]

-

Flame retardants, their beginning, types, and environmental impact: a review. (n.d.). Environmental Science and Pollution Research. Retrieved January 21, 2026, from [Link]

-

Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) - OSTI.GOV. (1986, May 1). Retrieved January 21, 2026, from [Link]

-

Best Management Practices for the Use of Preservative-Treated Wood in Aquatic Environments in Michigan. (n.d.). Retrieved January 21, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Separation of some halogenated phenols by GC-MS | Request PDF - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

Phenolic Disinfectants & The Future of Alternative Options | CloroxPro. (2022, September 8). Retrieved January 21, 2026, from [Link]

-

PentaChloroPhenol-(PCP) - Regulations.gov. (2019, November 3). Retrieved January 21, 2026, from [Link]

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Applications of halogen flame retardants | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

An effective and rapidly degradable disinfectant from disinfection byproducts - PMC - NIH. (2024, June 7). Retrieved January 21, 2026, from [Link]

-

Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - National Toxicology Program (NTP). (2014, July 3). Retrieved January 21, 2026, from [Link]

-

Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]

-

EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index. (n.d.). Retrieved January 21, 2026, from [Link]

-

RoC Profile: Pentachlorophenol and By-products of Its Synthesis - National Toxicology Program (NTP). (2013, July 8). Retrieved January 21, 2026, from [Link]

-

Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 2. aerofiltri.it [aerofiltri.it]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. specialchem.com [specialchem.com]

- 5. epitoanyag.org.hu [epitoanyag.org.hu]

- 6. unece.org [unece.org]

- 7. US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]

- 8. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. cloroxpro.com [cloroxpro.com]

- 11. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 12. michigan.gov [michigan.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 16. epa.gov [epa.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. US6002050A - Process for the preparation of tetrabromobisphenol-A - Google Patents [patents.google.com]

- 19. Page loading... [guidechem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. preservedwood.org [preservedwood.org]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NEMI Method Summary - 528 [nemi.gov]

An In-depth Technical Guide to 3,5-Dichloro-4-methoxyphenol

This guide provides a comprehensive technical overview of 3,5-Dichloro-4-methoxyphenol, a halogenated aromatic compound of interest to researchers and professionals in synthetic chemistry and drug discovery. We will delve into its properties, plausible synthetic routes, and its potential context within the broader landscape of pharmaceutical development.

Introduction and Strategic Context

This compound is a substituted phenol characterized by a methoxy group and two chlorine atoms on the benzene ring. While not a widely studied compound in its own right, its structure is representative of a class of molecules—chlorinated phenols—that are of significant interest in medicinal chemistry and materials science.[1][2] Halogenation, particularly chlorination, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Therefore, this compound serves as a valuable exemplar and potential intermediate for the synthesis of more complex molecules.[4] This guide will provide the foundational knowledge necessary to synthesize, characterize, and strategically utilize this compound in a research and development setting.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 56680-68-3 |

| Molecular Formula | C₇H₆Cl₂O₂ |

| Molecular Weight | 193.03 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)O)Cl |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water[2] |

Proposed Synthesis and Mechanistic Rationale